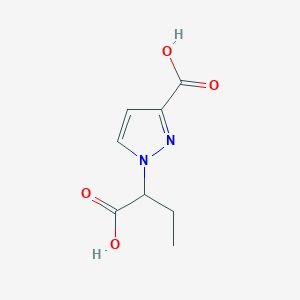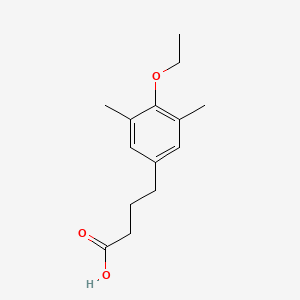
4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid has been explored in the literature. For instance, the synthesis of a compound with a similar structure, 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)-amino]phenyl}butyric acid, has been reported. This compound was synthesized to investigate its behavior in the NBP assay procedure, which is used to assess the alkylation potential of compounds. The study found that this compound alkylates NBP in a manner similar to chlorambucil, indicating that the assay results for chlorambucil and similar aryl nitrogen mustards should be interpreted with caution .
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid has been determined using X-ray diffraction. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was solved, revealing a triclinic space group with specific angles and distances between atoms. The molecules were found to be strongly linked in dimers by hydrogen bonds, forming specific ring structures. The pyrrolic ring was slightly distorted and made distinct angles with planes containing other functional groups. This study also included computational calculations such as density functional theory, semi-empirical,
科学研究应用
Synthesis and Chemical Characterization
4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid and its derivatives are primarily investigated for their synthesis and chemical characterization within the realm of organic chemistry. The process involves various chemical reactions, including base-catalyzed cyclocondensation and esterification, to synthesize complex compounds with potential applications in drug development and materials science. For example, compounds synthesized through such methods have been characterized using IR, 1H NMR, 13C NMR spectra, and elemental analysis, with structures determined by single-crystal X-ray diffraction, revealing intermolecular interactions that stabilize the crystal structure (Nagarajaiah & Begum, 2015).
Photovoltaic Applications
In the field of renewable energy, particularly in the development of polymer solar cells, derivatives similar to 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid, such as fullerene derivatives, have been applied successfully as acceptor and cathode interfacial materials. These materials have demonstrated the ability to enhance power conversion efficiency through improved electron mobility, indicating their potential application in nano-structured organic solar cells (Lv et al., 2014).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the focus has been on the synthesis of compounds that can act as intermediates for drug development, including inhibitors for various enzymes and receptors. For instance, research into the synthesis of specific ethyl esters as intermediates for angiotensin-converting enzyme inhibitors highlights the pharmaceutical relevance of these compounds (Li Li, 2003).
Anti-Inflammatory Applications
Compounds with structures related to 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid have been investigated for their anti-inflammatory activities. For example, specific derivatives have been identified as potent and selective inhibitors of interleukin-converting enzyme/caspase-1, suggesting their use in the treatment of inflammatory diseases (Wannamaker et al., 2007).
Material Science and Supramolecular Chemistry
In material science, the emphasis is on the design and synthesis of supramolecular assemblies, where derivatives of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid play a crucial role in the formation of complex structures through hydrogen bonding interactions. Such research provides insights into the development of novel materials with specific functionalities (Pedireddi & Seethalekshmi, 2004).
属性
IUPAC Name |
4-(4-ethoxy-3,5-dimethylphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-17-14-10(2)8-12(9-11(14)3)6-5-7-13(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRYSNLJPZUWQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)CCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
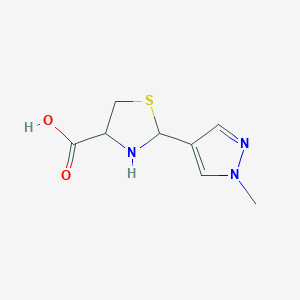
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)
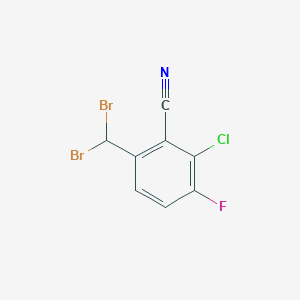
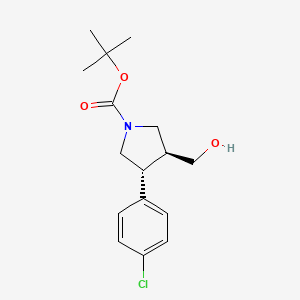
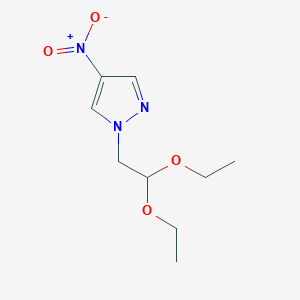
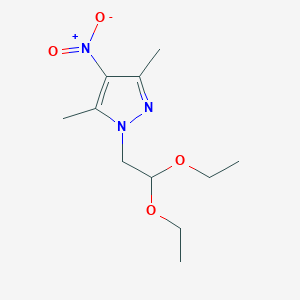
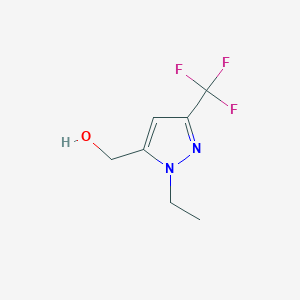
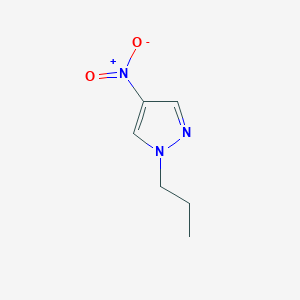
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)
